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Compound of Interest

Compound Name: Benzoylacetonitrile

Cat. No.: B015868 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for benzoylacetonitrile
(C₉H₇NO), a beta-ketonitrile featuring a benzoyl group attached to an acetonitrile moiety. The

interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-

13 Nuclear Magnetic Resonance (¹³C NMR) spectra is crucial for structural elucidation and

purity assessment in synthetic and medicinal chemistry.

Data Presentation: Summary of Spectral Data
The quantitative spectral data for benzoylacetonitrile are summarized in the tables below for

clear reference and comparison.

Table 1: Infrared (IR) Absorption Data for Benzoylacetonitrile
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Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Characteristics

~3060 Aromatic C-H Stretch Medium, Sharp

~2930 Aliphatic C-H (CH₂) Stretch Weak

~2260 Nitrile (C≡N) Stretch Strong, Sharp

~1685
Ketone (C=O),

conjugated
Stretch Strong, Sharp

~1597, ~1448 Aromatic C=C Stretch Medium to Strong

~1220 C-C(=O)-C Stretch Medium

~750, ~685 Aromatic C-H Out-of-plane bend Strong (Monosubst.)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data for Benzoylacetonitrile

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.95 Doublet (d) 2H Aromatic (ortho-H)

~7.70 Triplet (t) 1H Aromatic (para-H)

~7.55 Triplet (t) 2H Aromatic (meta-H)

~4.20 Singlet (s) 2H Methylene (-CH₂-)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data for Benzoylacetonitrile
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Chemical Shift (δ, ppm) Assignment

~188.0 Carbonyl Carbon (C=O)

~135.0 Aromatic Carbon (para-C)

~134.5 Aromatic Carbon (ipso-C)

~129.0 Aromatic Carbon (meta-C)

~128.5 Aromatic Carbon (ortho-C)

~115.0 Nitrile Carbon (C≡N)

~30.0 Methylene Carbon (-CH₂-)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Spectroscopic Interpretation
Infrared (IR) Spectrum Analysis
The IR spectrum of benzoylacetonitrile provides direct evidence for its key functional groups.

Nitrile (C≡N) Stretch: A strong and sharp absorption peak is observed around 2260 cm⁻¹.

This region is highly characteristic of the nitrile functional group, and its intensity confirms its

presence.[1][2][3]

Carbonyl (C=O) Stretch: A very strong absorption appears at approximately 1685 cm⁻¹. This

frequency is indicative of a ketone. The position is slightly lower than that of a simple

aliphatic ketone due to conjugation with the adjacent benzene ring, which delocalizes the pi

electrons and slightly weakens the C=O bond.

Aromatic Ring: The presence of the benzene ring is confirmed by several signals. The C-H

stretching vibrations of the aromatic protons appear as a group of peaks just above 3000

cm⁻¹ (~3060 cm⁻¹).[4][5] The characteristic C=C stretching vibrations within the ring are

visible at ~1597 cm⁻¹ and ~1448 cm⁻¹.[4] Furthermore, strong absorptions in the 900-650

cm⁻¹ region, specifically around 750 cm⁻¹ and 685 cm⁻¹, are indicative of the out-of-plane C-

H bending for a monosubstituted benzene ring.
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Aliphatic Methylene (CH₂) Group: The weak C-H stretching vibrations for the methylene

group are found around 2930 cm⁻¹.

¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and

connectivity of the protons.

Aromatic Protons (7.55-7.95 ppm): The signals in this downfield region are characteristic of

protons attached to a benzene ring.[4][6][7] The electron-withdrawing benzoyl group

deshields these protons.

The signal at ~7.95 ppm, integrating to 2H, is a doublet, corresponding to the two ortho

protons. These are most affected by the deshielding cone of anisotropy of the adjacent

carbonyl group.

The signal at ~7.70 ppm, integrating to 1H, appears as a triplet and is assigned to the para

proton.

The signal at ~7.55 ppm, integrating to 2H, is a triplet and corresponds to the two meta

protons.

Methylene Protons (4.20 ppm): A singlet peak integrating to 2H is observed at ~4.20 ppm.

This signal is assigned to the methylene (-CH₂-) protons. Its downfield chemical shift is due

to the deshielding effects of the adjacent electron-withdrawing carbonyl and nitrile groups.

The absence of splitting (singlet) indicates that there are no protons on the adjacent carbon

atoms.

¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (~188.0 ppm): The signal furthest downfield corresponds to the carbonyl

carbon of the ketone. Its position is typical for carbons involved in a C=O double bond.

Aromatic Carbons (128.5-135.0 ppm): Four distinct signals appear in the aromatic region

(120-150 ppm), consistent with the symmetry of the monosubstituted benzene ring.[4] The
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ipso-carbon (attached to the carbonyl group), ortho, meta, and para carbons are all

chemically non-equivalent.

Nitrile Carbon (~115.0 ppm): The nitrile carbon appears in its characteristic region, typically

between 110-125 ppm.[1][2]

Methylene Carbon (~30.0 ppm): The most upfield signal is assigned to the methylene

carbon, reflecting its sp³ hybridization and shielding relative to the sp² and sp carbons in the

molecule.

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectral data

presented.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Instrument Preparation: An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is used.

[8] Before sample analysis, a background spectrum is collected to account for atmospheric

CO₂ and H₂O, as well as any signals from the ATR crystal.[9]

Sample Preparation: A small amount of solid benzoylacetonitrile (1-2 mg) is placed directly

onto the surface of the ATR crystal (e.g., diamond or germanium).

Data Acquisition: The ATR anvil is lowered to ensure firm contact between the sample and

the crystal. The spectrum is then acquired, typically by co-adding 16 or 32 scans over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Processing: The resulting spectrum is automatically corrected for the wavelength-dependent

penetration depth of the evanescent wave and displayed in terms of transmittance or

absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 5-10 mg of benzoylacetonitrile is dissolved in ~0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal
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standard. The solution is transferred to a 5 mm NMR tube.[10]

Instrument Setup: A 300 MHz (or higher field) NMR spectrometer, such as a BRUKER AC-

300, is used.[8] The instrument is locked onto the deuterium signal of the CDCl₃ solvent, and

the magnetic field homogeneity is optimized through shimming.[11]

¹H NMR Data Acquisition:

A standard one-pulse experiment is performed.

Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, an

acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

singlets for each unique carbon.

A wider spectral width (~220 ppm) is required.

Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly

larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are necessary.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The

resulting spectra are phase-corrected, and the baseline is corrected. For ¹H NMR, the

signals are integrated. The chemical shift axis is referenced to the TMS signal at 0 ppm.

Visualization of the Analytical Workflow
The logical process for interpreting the spectral data to confirm the structure of

benzoylacetonitrile is illustrated below.
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Molecular Structure Hypothesis

Spectroscopic Techniques

Data Interpretation

Conclusion

Benzoylacetonitrile
(C₉H₇NO)

IR Spectroscopy ¹H NMR Spectroscopy ¹³C NMR Spectroscopy

Key Absorptions:
- C≡N (~2260 cm⁻¹)
- C=O (~1685 cm⁻¹)
- Aromatic C-H/C=C

Key Signals:
- Aromatic Protons (7.5-8.0 ppm)
- Methylene Protons (~4.2 ppm)

- Integration: 5H (Aromatic), 2H (CH₂)

Key Signals:
- 7 Unique Carbons
- C=O (~188 ppm)
- C≡N (~115 ppm)
- -CH₂- (~30 ppm)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of benzoylacetonitrile.

Conclusion
The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a definitive and

complementary dataset for the structural confirmation of benzoylacetonitrile. The IR spectrum

confirms the presence of the core nitrile, carbonyl, and aromatic functional groups. The ¹H

NMR spectrum elucidates the arrangement and electronic environment of the protons, while

the ¹³C NMR spectrum verifies the complete carbon skeleton. The data from all three

techniques are in full agreement with the proposed structure, showcasing a model workflow for

the characterization of multifunctional organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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